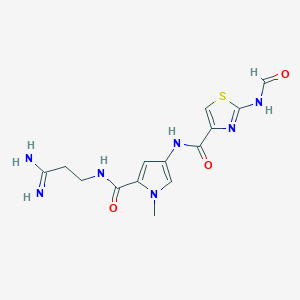
Fmtfmp-fpim
Description
For instance, characterization of such compounds typically requires comprehensive spectral data (e.g., NMR, IR, MS) and elemental analysis to confirm identity and purity . Furthermore, its synthesis pathway would necessitate documentation of raw materials, intermediates, and critical process controls to ensure reproducibility and quality . Regulatory guidelines emphasize the inclusion of polymorphic/solvate forms, degradation products, and stability data in submissions .
Properties
CAS No. |
123725-02-0 |
|---|---|
Molecular Formula |
C14H17N7O3S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-2-formamido-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C14H17N7O3S/c1-21-5-8(4-10(21)13(24)17-3-2-11(15)16)19-12(23)9-6-25-14(20-9)18-7-22/h4-7H,2-3H2,1H3,(H3,15,16)(H,17,24)(H,19,23)(H,18,20,22) |
InChI Key |
IUQREFBXQOXQHS-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CSC(=N2)NC=O |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CSC(=N2)NC=O |
Synonyms |
3-(5-(((3-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-2-(formylamino)thiazole FMTFMP-FPIM |
Origin of Product |
United States |
Comparison with Similar Compounds
Analytical and Regulatory Considerations
Methodological Rigor
Comparative studies must adhere to validated analytical methods. For example, spectral data for this compound should be reported in supplementary materials with unambiguous NMR assignments . Simulated data or incomplete degradation profiles would be insufficient for regulatory approval .
Biosimilarity and Interchangeability
Per EMA guidelines, biosimilarity assessments require head-to-head trials to address uncertainties in efficacy, safety, and immunogenicity . For small molecules like this compound, equivalence in dissolution profiles and stability under stress conditions (e.g., heat, humidity) is critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


